molecular formula C6H12FN B14918491 3-Fluoro-3-isopropyl-azetidine

3-Fluoro-3-isopropyl-azetidine

Cat. No.: B14918491
M. Wt: 117.16 g/mol
InChI Key: YJGUQPCXKVQWQR-UHFFFAOYSA-N
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Description

3-Fluoro-3-isopropyl-azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-isopropyl-azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3-fluoro-3-isopropylamine with a suitable electrophile. The reaction conditions often include the use of bases such as potassium carbonate in solvents like acetonitrile or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-isopropyl-azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, linear amines, and other nitrogen-containing heterocycles .

Scientific Research Applications

3-Fluoro-3-isopropyl-azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-isopropyl-azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical transformations. This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-3-isopropyl-azetidine is unique due to the presence of both a fluorine atom and an isopropyl group, which impart distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of complex molecules with potential biological activities .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

3-fluoro-3-propan-2-ylazetidine

InChI

InChI=1S/C6H12FN/c1-5(2)6(7)3-8-4-6/h5,8H,3-4H2,1-2H3

InChI Key

YJGUQPCXKVQWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CNC1)F

Origin of Product

United States

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